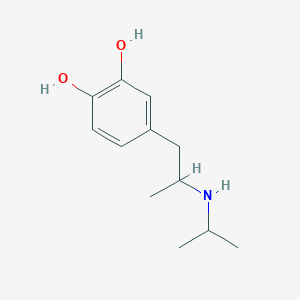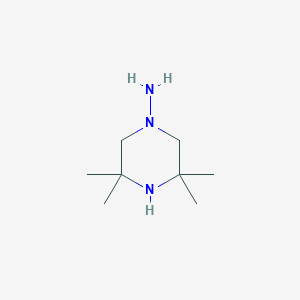
3,3,5,5-Tetramethylpiperazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,5,5-Tetramethylpiperazin-1-amine, also known as TMPA, is a synthetic compound that is widely used in scientific research. It is a member of the piperazine family of organic compounds and is commonly used as a reagent in organic synthesis. TMPA has a wide range of applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 3,3,5,5-Tetramethylpiperazin-1-amine is not fully understood, but it is believed to act as a proton sponge, which can buffer the pH of the reaction environment. It can also act as a chelating agent, which can coordinate with metal ions and enhance their reactivity. In addition, 3,3,5,5-Tetramethylpiperazin-1-amine can form hydrogen bonds with other molecules, which can stabilize the reaction intermediates and transition states.
Biochemische Und Physiologische Effekte
3,3,5,5-Tetramethylpiperazin-1-amine has been shown to have a wide range of biochemical and physiological effects. It can inhibit the activity of various enzymes, including proteases and phosphatases. It can also modulate the activity of ion channels and transporters, including the glutamate transporter and the GABA transporter. In addition, 3,3,5,5-Tetramethylpiperazin-1-amine can act as a free radical scavenger, which can protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
3,3,5,5-Tetramethylpiperazin-1-amine has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized. It is also relatively inexpensive compared to other reagents. However, 3,3,5,5-Tetramethylpiperazin-1-amine has some limitations as well. It can be toxic at high concentrations, and its effects on living organisms are not well understood. In addition, its solubility in water is limited, which can make it difficult to use in aqueous reactions.
Zukünftige Richtungen
There are several future directions for the study of 3,3,5,5-Tetramethylpiperazin-1-amine. One area of research is the development of new synthetic methods for the production of 3,3,5,5-Tetramethylpiperazin-1-amine and its derivatives. Another area of research is the study of the biological activity of 3,3,5,5-Tetramethylpiperazin-1-amine and its derivatives, including their effects on ion channels and transporters. Finally, the development of new applications for 3,3,5,5-Tetramethylpiperazin-1-amine, such as in the synthesis of new bioactive compounds or as a probe for the study of biological systems, is an area of active research.
Synthesemethoden
3,3,5,5-Tetramethylpiperazin-1-amine is synthesized by reacting tetramethylpiperazine with formaldehyde in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is then reduced to the amine product. The resulting compound is a white crystalline solid that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
3,3,5,5-Tetramethylpiperazin-1-amine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, where it can be used as a catalyst or a protecting group. It is also used as a ligand in metal-catalyzed reactions, where it can enhance the reactivity and selectivity of the reaction. In medicinal chemistry, 3,3,5,5-Tetramethylpiperazin-1-amine is used as a building block for the synthesis of various bioactive compounds, including antiviral and anticancer agents. In pharmacology, 3,3,5,5-Tetramethylpiperazin-1-amine is used as a probe for the study of ion channels and transporters.
Eigenschaften
CAS-Nummer |
114881-10-6 |
|---|---|
Produktname |
3,3,5,5-Tetramethylpiperazin-1-amine |
Molekularformel |
C8H19N3 |
Molekulargewicht |
157.26 g/mol |
IUPAC-Name |
3,3,5,5-tetramethylpiperazin-1-amine |
InChI |
InChI=1S/C8H19N3/c1-7(2)5-11(9)6-8(3,4)10-7/h10H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
LHQQSLOFHQRVCW-UHFFFAOYSA-N |
SMILES |
CC1(CN(CC(N1)(C)C)N)C |
Kanonische SMILES |
CC1(CN(CC(N1)(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



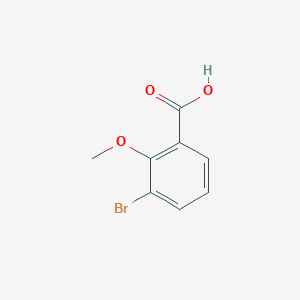
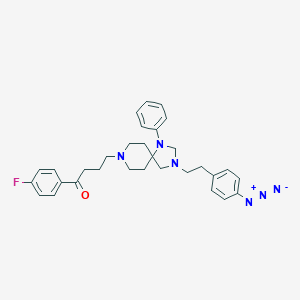
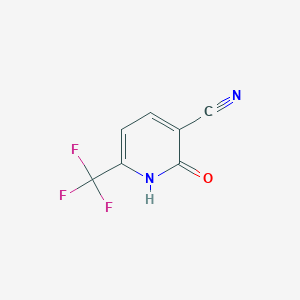
![(2R,3S,5R)-2-[(9-phenylxanthen-9-yl)oxymethyl]-5-purin-9-yloxolan-3-ol](/img/structure/B56807.png)
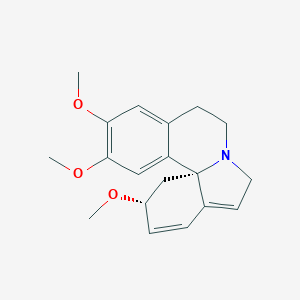
![(3S)-3-amino-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-sulfooxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]-[(2S)-2-[[6-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-6-oxohexyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B56809.png)
![2-[3-Bromo-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B56811.png)



